Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester
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Overview
Description
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester is a complex organic compound that belongs to the class of polypeptide derivatives. This compound is often used in the synthesis of peptide-agent coupling compounds due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester typically involves the protection of amino groups and the esterification of carboxyl groups. The process often starts with the protection of the lysine amino group using a tert-butoxycarbonyl (Boc) group and the phenylmethoxycarbonyl (Cbz) group for the glycine amino group. The esterification is then carried out using methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, under an inert atmosphere.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and peptide-agent coupling compounds.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins, altering their function and activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-seryl-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-butenyl ester
Uniqueness
What sets Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester apart from similar compounds is its dual protection of amino groups and its ability to form stable peptide-agent coupling compounds. This makes it particularly valuable in the synthesis of complex peptides and in drug delivery systems .
Properties
Molecular Formula |
C22H33N3O7 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-20(28)23-13-9-8-12-17(19(27)24-14-18(26)30-4)25-21(29)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 |
InChI Key |
QZUPMKGMEWCGQL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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